
1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride
Overview
Description
1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride is a chemical compound with the molecular formula C12H19ClFNO. It is known for its unique structure, which includes a fluorine atom and an isopropoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring:
Alkylation: The next step involves the alkylation of the substituted phenyl ring with a suitable alkyl halide to introduce the propylamine group.
Hydrochloride formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and pharmacological properties.
Drug Development: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Neuropharmacology: The compound’s effects on the central nervous system are studied to understand its potential as a neuroactive agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, affecting receptors and enzymes involved in neurotransmission. This modulation can lead to changes in neuronal activity and behavior, making it a potential candidate for treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-2-isopropoxyphenyl)-ethylamine hydrochloride: This compound shares a similar structure but has an ethylamine group instead of a propylamine group.
1-(3-Fluoro-2-isopropoxyphenyl)-methylamine hydrochloride: Another similar compound with a methylamine group.
Uniqueness
1-(3-Fluoro-2-isopropoxy-phenyl)-propylamine hydrochloride stands out due to its specific combination of functional groups, which confer unique pharmacological properties. Its longer alkyl chain compared to similar compounds may result in different biological activities and interactions with molecular targets .
Properties
IUPAC Name |
1-(3-fluoro-2-propan-2-yloxyphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.ClH/c1-4-11(14)9-6-5-7-10(13)12(9)15-8(2)3;/h5-8,11H,4,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJCNBSMIRYEPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)OC(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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